molecular formula C25H18BrNO4 B340811 2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate

2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate

Cat. No.: B340811
M. Wt: 476.3 g/mol
InChI Key: YGIZCZMREPFOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate is a complex organic compound with the molecular formula C23H16BrNO3 and a molecular weight of 434.28 g/mol This compound is notable for its unique structure, which includes a quinoline core, a bromophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate typically involves multiple steps. One common method starts with the preparation of 2-(4-bromophenyl)quinoline-4-carboxylic acid. This intermediate is then reacted with 2-(4-methoxyphenyl)ethyl bromide under specific conditions to yield the final product . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.

Industrial Production Methods

. These services ensure high purity and consistent quality, which are crucial for research applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups.

    Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit EGFR kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound upregulates p53 and caspase 9, which are crucial for inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid
  • 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
  • 2-Phenylquinoline derivatives

Uniqueness

What sets 2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate apart is its combination of a bromophenyl group and a methoxyphenyl group attached to a quinoline core. This unique structure imparts specific electronic and steric properties, making it a valuable compound for targeted research applications .

Properties

Molecular Formula

C25H18BrNO4

Molecular Weight

476.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H18BrNO4/c1-30-19-12-8-16(9-13-19)23-14-21(20-4-2-3-5-22(20)27-23)25(29)31-15-24(28)17-6-10-18(26)11-7-17/h2-14H,15H2,1H3

InChI Key

YGIZCZMREPFOSO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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